MDL-801 is a small molecule that serves as an allosteric activator of Sirtuin 6, a member of the sirtuin family of proteins involved in various cellular processes, including metabolism, aging, and stress responses. The compound has garnered attention for its potential therapeutic applications in age-related diseases and cancer due to its ability to enhance the deacetylation activity of Sirtuin 6. MDL-801 is part of a series of compounds developed through structure-activity relationship studies aimed at optimizing Sirtuin 6 modulation.
MDL-801 was synthesized as part of ongoing research into small molecule activators targeting Sirtuin 6. Its development was driven by the need for effective modulators that could influence the enzymatic activity of this protein, which plays a critical role in cellular regulation and longevity. The compound has been characterized through various biochemical assays and molecular dynamics simulations to understand its mechanism of action and potential therapeutic effects.
MDL-801 is classified as a Sirtuin activator, specifically targeting Sirtuin 6. It is a synthetic organic compound that belongs to the broader category of small molecule drugs.
The synthesis of MDL-801 involves multiple steps that include the modification of precursor compounds to enhance their binding affinity and selectivity for Sirtuin 6. The synthesis typically follows these technical details:
The synthetic route has been optimized through structure-activity relationship studies, leading to derivatives like MDL-811, which exhibit improved biological activity compared to MDL-801 .
MDL-801 features a complex molecular structure characterized by several functional groups that facilitate its interaction with Sirtuin 6. The compound's structure includes:
The molecular formula and other structural data for MDL-801 have been elucidated through X-ray crystallography and computational modeling. Notably, the Protein Data Bank entry (PDB code 5Y2F) provides insights into how MDL-801 binds within the allosteric site of Sirtuin 6, influencing its conformational dynamics .
MDL-801 primarily engages in biochemical reactions that enhance the deacetylation activity of Sirtuin 6. The key reactions include:
Biochemical assays have demonstrated that MDL-801 increases the catalytic efficiency of Sirtuin 6 by stabilizing its active conformation, as evidenced by kinetic analyses and molecular dynamics simulations .
The mechanism by which MDL-801 activates Sirtuin 6 involves:
Studies have shown that this allosteric modulation leads to increased deacetylation rates for various substrates, indicating the compound's potential utility in therapeutic applications targeting metabolic disorders and aging .
MDL-801 is typically characterized by:
Key chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm its purity and structural integrity .
MDL-801 has significant potential in scientific research and therapeutic development due to its role as a modulator of Sirtuin 6 activity. Potential applications include:
Research continues into optimizing MDL-801 derivatives for improved efficacy and specificity against various diseases related to Sirtuin dysfunctions .
Sirtuin 6 (SIRT6) is a NAD⁺-dependent nuclear deacetylase and mono-ADP-ribosyltransferase that plays pivotal roles in genome stability, metabolic homeostasis, and aging. It primarily targets histone H3 lysine residues (H3K9ac, H3K56ac) to regulate chromatin remodeling, gene expression, and DNA repair pathways. SIRT6-deficient mice exhibit severe degenerative phenotypes, including genomic instability, hypoglycemia, premature aging, and embryonic lethality, underscoring its non-redundant biological functions [1] [7] [10].
Key Biological Functions:
Therapeutic Relevance:SIRT6’s role in attenuating age-related decline positions it as a target for treating metabolic syndromes, neurodegeneration, and cancer. Its activation enhances stress resistance and metabolic fitness, offering avenues for therapeutic intervention [1] [4].
Table 1: Key Biological Functions of SIRT6
Function | Molecular Mechanism | Physiological Impact |
---|---|---|
DNA Repair | Deacetylates H3K56ac; ADP-ribosylates PARP1; recruits 53BP1, BRCA1 | Maintains genomic stability; prevents premature aging |
Metabolic Regulation | Deacetylates H3K9ac at glycolytic gene promoters; suppresses HIF1α signaling | Prevents hyperglycemia; promotes oxidative phosphorylation |
Mitochondrial Health | Co-activates YY1 to transcribe SIRT3/4; reduces ROS | Supports energy metabolism; counters neurodegeneration |
Tumor Suppression | Represses aerobic glycolysis (Warburg effect); stabilizes telomeres | Inhibits cancer progression |
MDL-801 (chemical name: 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid) is a synthetic small-molecule activator of SIRT6 deacetylase activity. Identified through targeted drug discovery, it emerged as a potent tool compound to overcome SIRT6’s intrinsically low catalytic efficiency—approximately 1,000-fold slower than other sirtuins [2] [5] [8].
Chemical and Pharmacological Profile:
Role in Mechanistic Research:MDL-801 has been instrumental in dissecting SIRT6’s deacetylase-dependent functions. Unlike natural activators (e.g., long-chain fatty acids), which non-specifically inhibit defatty-acylation, MDL-801 selectively enhances deacetylation without impeding other enzymatic activities. It rescues SIRT6 deficiency phenotypes in cellular models, including impaired DNA repair and mitochondrial dysfunction, validating SIRT6 as a druggable target [3] [6].
Table 2: Key Properties of MDL-801
Property | Value/Description | Research Utility |
---|---|---|
CAS Number | 2275619-55-9 | Standardized compound identification |
EC₅₀ (SIRT6) | 5.7 µM | Quantifies potency in enzymatic assays |
Solubility | DMSO (stable at –20°C long-term) | Compatible with in vitro cellular studies |
Selectivity | >100-fold selective over SIRT1–3, SIRT5 | Validates SIRT6-specific phenotypes |
Activation Mechanism | Binds allosteric site; stabilizes NAD⁺ conformation | Probes SIRT6’s catalytic mechanism |
Allosteric activation represents a sophisticated mechanism to enhance enzyme activity without competing with endogenous substrates. For SIRT6, this approach circumvents challenges posed by its low basal deacetylase activity and complex substrate binding dynamics [3] [6] [9].
Mechanism of MDL-801-Mediated Allostery:
Therapeutic Advantages:Allosteric modulators like MDL-801 offer superior specificity compared to orthosteric activators. They preserve physiological NAD⁺ kinetics and avoid unintended inhibition of alternative SIRT6 activities (e.g., ADP-ribosylation). This precision makes them ideal for probing disease contexts where SIRT6 deacetylation is impaired, such as metabolic syndromes or age-related DNA damage accumulation [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7